(3-Aminopropyl)silanetriol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

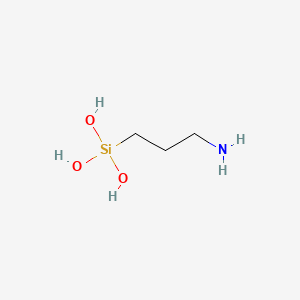

Structure

3D Structure

Properties

IUPAC Name |

3-trihydroxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUAHIMULPXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[Si](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68400-07-7 | |

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7069233 | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] | |

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58160-99-9, 29159-37-3, 68400-07-7 | |

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)silanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LO4RL000T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3-Aminopropyl)silanetriol synthesis and characterization methods

This compound is a foundational molecule for innovation in drug development and materials science. Its synthesis, while conceptually straightforward, requires careful control of reaction parameters to yield a reactive and stable product. The self-validating characterization workflow outlined in this guide, combining FTIR, NMR, and MS, provides the necessary tools to ensure product quality and consistency. By understanding the causality behind the synthesis and the insights provided by robust analytical techniques, researchers can confidently employ APST to create advanced functional materials, from precisely engineered drug delivery vehicles to next-generation biosensors and biocompatible surfaces. [1][3]

References

- The Role of this compound in Pharmaceutical Research and Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Buy this compound | 58160-99-9. Smolecule.

- This compound | 68400-07-7. Benchchem.

- Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022).

- Buy this compound | 29159-37-3. (2023). Smolecule.

- An In-depth Technical Guide to (3-Aminopropyl)

- Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.

- Investigation of the Oligomerization of 3-Aminopropyl Silanetriol in Concentr

- Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion.

- CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate.

- 3-AMINOPROPYLSILANETRIOL, 22-25% in water - Safety D

- FTIR spectra of (a) (3-aminopropyl)triethoxysilane (b) S-OFX, and (c)...

- 3-AMINOPROPYLSILANETRIOL, 22-25% in w

- Fourier transform infrared (FTIR) spectrum of (3-aminopropyl) triethoxysilane (APTES).

- 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications.

- Silanetriols: Preparation and Their Reactions.

- This compound. LookChem.

- FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES), polyi.

- Silanetriol, (3-aminopropyl)-, homopolymer 68400-07-7. Guidechem.

- This compound | C3H11NO3Si | MD Topology | NMR | X-Ray.

- (3-Aminopropyl)triethoxysilane - Optional[FTIR] - Spectrum. SpectraBase.

- 3-Aminopropyltriethoxysilane(919-30-2) 13C NMR spectrum. ChemicalBook.

- Aminopropylsilanetriol | C3H11NO3Si | CID 93968. PubChem, NIH.

- 58160-99-9 | this compound. ChemScene.

- 3-Aminopropylsilanetriol. ChemicalBook.

- Discrete Silanetriols: Building Blocks for Three-Dimensional Metallasiloxanes.

- Attachment of 3-(Aminopropyl)triethoxysilane on Silicon Oxide Surfaces: Dependence on Solution Temperature.

- This compound | 58160-99-9. Sigma-Aldrich.

- 3-Aminopropylsilanetriol CAS 58160-99-9.

- This compound | CAS#:29159-37-3. Chemsrc.

- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes.

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. NIST WebBook.

- Buy 3-Aminopropylsilanetriol. RawSource.

- The Chemistry of Organo Silanetriols.

- This compound | CAS#:58160-99-9. Chemsrc.

- This compound - Hazardous Agents. Haz-Map.

- 3-Aminopropylsilanetriol.

- Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. (2023).

Sources

- 1. Buy this compound | 58160-99-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. Aminopropylsilanetriol | C3H11NO3Si | CID 93968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 29159-37-3 [smolecule.com]

- 7. 3-Aminopropylsilanetriol | 58160-99-9 [chemicalbook.com]

- 8. This compound | CAS#:58160-99-9 | Chemsrc [chemsrc.com]

- 9. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the Oligomerization of 3-Aminopropyl Silanetriol in Concentrated Phosphoric Acid - ProQuest [proquest.com]

- 11. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-Aminopropyltriethoxysilane(919-30-2) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of (3-Aminopropyl)silanetriol

This guide provides a comprehensive technical overview of the physicochemical properties of (3-Aminopropyl)silanetriol (APST). It is intended for researchers, scientists, and drug development professionals who utilize or are considering this versatile molecule in their work. This document moves beyond a simple recitation of data, offering insights into the causal relationships between APST's structure and its functional behavior in various applications, from drug delivery to surface modification.

Introduction: The Dual Functionality of a Silane Coupling Agent

This compound, with the chemical formula C₃H₁₁NO₃Si, is a unique organosilicon compound that plays a critical role as a silane coupling agent.[1][2][3] Its structure is characterized by a propyl chain linking a reactive amine group and a silicon atom bonded to three hydroxyl groups (silanetriol).[1][4] This bifunctional nature allows it to act as a molecular bridge between inorganic and organic materials, a property that is fundamental to its wide range of applications.[1][5] In the pharmaceutical and biotechnological sectors, APST is instrumental in the functionalization of drug carriers, the immobilization of biomolecules, and the development of advanced diagnostic platforms.[6]

The silanol groups can form strong covalent bonds with inorganic substrates such as glass, silica, and metal oxides, while the amine group provides a reactive site for the attachment of organic molecules, including active pharmaceutical ingredients (APIs), targeting ligands, and biomolecules.[1][6] This guide will delve into the core physicochemical properties that govern these interactions and provide a framework for its effective application.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The utility of APST is fundamentally dictated by its inherent chemical and physical properties. A thorough understanding of these parameters is crucial for optimizing reaction conditions, ensuring stability, and predicting its behavior in various systems.

Molecular and Physical Characteristics

A summary of the key quantitative properties of this compound is presented in the table below. These values are essential for stoichiometric calculations, formulation development, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₁NO₃Si | [1][7][8][9][10] |

| Molecular Weight | 137.21 g/mol | [2][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | Approximately 1.06 - 1.25 g/cm³ | [2][7][8][10] |

| Boiling Point | ~298 °C (decomposes before boiling) | [2][7][8] |

| Flash Point | ~134 °C | [7][8] |

| pKa (amine group) | ~9.5 | [11] |

| pKa (silanol group) | ~10 (estimated for analogous silanetriol) | [11] |

| Solubility | Soluble in water, ethanol, and other organic solvents | [1][2] |

Solubility and Behavior in Aqueous Media

This compound is highly soluble in water and alcohols.[1][2] This is a direct consequence of the hydrophilic nature of the silanol and amine groups, which can readily form hydrogen bonds with polar solvents. The ability to form stable aqueous solutions is a significant advantage in many pharmaceutical and biological applications, where organic solvents may be undesirable.[6]

The pH of the aqueous environment plays a critical role in the ionization state of APST. The primary amine group has a pKa of approximately 9.5, meaning it will be protonated and carry a positive charge (–NH₃⁺) at physiological pH (~7.4).[11] This positive charge is often exploited to promote adhesion to negatively charged biological surfaces and nanoparticles. The silanol groups are weakly acidic, with an estimated pKa around 10.[11] In highly alkaline conditions, they can deprotonate to form silicate anions (–SiO⁻).

Stability and Reactivity

The stability of APST is influenced by several factors, most notably pH and concentration. In aqueous solutions, the silanol groups are prone to self-condensation reactions, forming siloxane bonds (Si-O-Si). This process can lead to the formation of oligomers and eventually polymers, which may precipitate out of solution. The rate of condensation is pH-dependent, being slowest at neutral pH and accelerated under acidic or basic conditions. For practical applications, APST is often supplied as a stabilized aqueous solution (e.g., 22-25% in water) to manage its reactivity.[9][12]

The reactivity of APST is central to its function as a coupling agent:

-

Silanol Group Reactivity: The hydroxyl groups on the silicon atom can react with hydroxyl groups on the surface of inorganic materials like silica and glass to form stable covalent siloxane bonds. This is the primary mechanism for surface modification.

-

Amine Group Reactivity: The terminal amine group is a versatile nucleophile and can participate in a wide array of chemical reactions, including amide bond formation with carboxylic acids, reductive amination with aldehydes and ketones, and isocyanate reactions. This allows for the covalent attachment of a diverse range of organic and biological molecules.[6]

Synthesis and Characterization

Synthesis via Hydrolysis of (3-Aminopropyl)triethoxysilane (APTES)

The most common method for preparing this compound is through the hydrolysis of its precursor, (3-Aminopropyl)triethoxysilane (APTES).[1][4] This reaction involves the cleavage of the ethoxy groups in the presence of water, yielding APST and ethanol as a byproduct. The hydrolysis can be catalyzed by either an acid or a base.[1]

Caption: Synthesis of APST via hydrolysis of APTES.

Experimental Protocol: Hydrolysis of APTES

-

Preparation: In a well-ventilated fume hood, add a specific volume of deionized water to a reaction vessel equipped with a magnetic stirrer.

-

pH Adjustment (Optional): Adjust the pH of the water using a dilute acid (e.g., acetic acid) or base to catalyze the reaction, if desired.

-

Addition of APTES: Slowly add (3-Aminopropyl)triethoxysilane to the stirring water. The hydrolysis reaction is typically exothermic.

-

Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure complete hydrolysis. The formation of ethanol can be monitored by techniques such as gas chromatography.

-

Characterization: The resulting this compound solution can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of Si-O-C bonds and the appearance of Si-O-H bonds, and by Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality: The slow addition of APTES to water is crucial to control the reaction temperature and to prevent localized high concentrations that could lead to uncontrolled polymerization. The choice of catalyst (acid or base) can influence the rate of hydrolysis and the subsequent condensation of the silanetriol.

Applications in Research and Drug Development

The unique physicochemical properties of APST make it an invaluable tool in various scientific disciplines.

Surface Modification of Nanoparticles and Substrates

A primary application of APST is the surface functionalization of materials to alter their properties.[6][13] For instance, silica nanoparticles, which are inherently negatively charged, can be surface-modified with APST to impart a positive surface charge. This charge reversal is often a critical step in enabling the electrostatic binding of negatively charged molecules like nucleic acids for gene delivery applications.

Caption: Experimental workflow for surface modification using APST.

Biomolecule Immobilization

The amine functionality of APST provides a convenient handle for the covalent immobilization of biomolecules such as enzymes, antibodies, and proteins onto solid supports.[1][6] This is fundamental for the development of biosensors, diagnostic assays, and affinity chromatography matrices. The immobilization process preserves the biological activity of the molecules while allowing for their use in reusable and high-throughput formats.[6]

Safety and Handling

This compound is considered an irritant to the skin and eyes.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[12][14] Store the container tightly closed in a cool, dry place.[14]

Conclusion

This compound is a cornerstone molecule in materials science and biotechnology, largely due to its advantageous physicochemical properties. Its dual reactivity, high solubility in aqueous media, and well-defined chemical characteristics make it an ideal coupling agent for a multitude of applications. For the researcher and drug development professional, a deep understanding of its properties—from pKa and solubility to stability and reactivity—is paramount for designing robust, effective, and reproducible systems. This guide has aimed to provide not just the "what" but the "why" behind the behavior of APST, empowering scientists to harness its full potential in their innovative work.

References

- The Role of this compound in Pharmaceutical Research and Development. (2026-01-05).

- Buy this compound | 58160-99-9 - Smolecule.

- This compound | CAS#:29159-37-3 | Chemsrc. (2025-08-25).

- Buy 3-Aminopropylsilanetriol | RawSource.

- 3-aminopropyltriethoxysilane - Registration Dossier - ECHA.

- High quality 3-Aminopropylsilanetriol cas 58160-99-9 - Echemi.

- 3-Aminopropylsilanetriol (cas 58160-99-9) SDS/MSDS download - Guidechem.

- 3-AMINOPROPYLSILANETRIOL, 22-25% in water - Gelest, Inc. (2014-11-17).

- Aminopropylsilanetriol | C3H11NO3Si | CID 93968 - PubChem - NIH.

- Buy this compound | 29159-37-3 - Smolecule. (2023-11-23).

- This compound - LookChem.

- 3-Aminopropylsilanetriol CAS#: 58160-99-9 - ChemicalBook.

- 3-Aminopropylsilanetriol | 58160-99-9 - ChemicalBook.

- Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - NIH.

- This compound: Key to Stronger Composites and Adhesives.

Sources

- 1. Buy this compound | 58160-99-9 [smolecule.com]

- 2. rawsource.com [rawsource.com]

- 3. 3-Aminopropylsilanetriol | 58160-99-9 [chemicalbook.com]

- 4. Buy this compound | 29159-37-3 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:29159-37-3 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. Aminopropylsilanetriol | C3H11NO3Si | CID 93968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound|lookchem [lookchem.com]

- 11. Registration Dossier - ECHA [echa.europa.eu]

- 12. gelest.com [gelest.com]

- 13. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Core Mechanism of (3-Aminopropyl)silanetriol Surface Binding

Abstract

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of interfacial properties for applications ranging from advanced drug delivery systems to high-sensitivity biosensors.[1][2] Among the vast array of surface modification agents, organosilanes, particularly (3-Aminopropyl)silanetriol and its precursors like (3-Aminopropyl)triethoxysilane (APTES), stand out for their versatility and robustness.[1][3][4] This guide provides a comprehensive, in-depth exploration of the fundamental mechanisms governing the binding of this compound to hydroxylated inorganic surfaces. We will dissect the critical processes of hydrolysis and condensation, analyze the key experimental parameters that dictate the quality and stability of the resulting functional layer, and present validated protocols for both surface modification and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, causal understanding of silanization chemistry to innovate and optimize their work.

Introduction: The Power of the Bifunctional Silane

This compound is a bifunctional molecule, a molecular bridge of sorts, designed to connect the inorganic and organic worlds.[3][5] Its power lies in its dual-ended structure:

-

The Silanetriol Head (Si(OH)₃): This inorganic-reactive group is the anchor. It is formed by the hydrolysis of more common and stable precursors like (3-Aminopropyl)triethoxysilane (APTES).[5][6] These silanol groups are primed to react with hydroxyl (-OH) groups present on the surfaces of materials like glass, silica, quartz, and various metal oxides, forming strong, stable covalent siloxane (Si-O-Si) bonds.[7][8][9]

-

The Aminopropyl Tail (-CH₂CH₂CH₂NH₂): This organic-reactive group is the functional payload. The terminal primary amine provides a versatile chemical handle—a nucleophilic site and a positive charge under certain pH conditions—for the subsequent covalent immobilization of a wide array of molecules, including proteins, DNA, antibodies, and active pharmaceutical ingredients (APIs).[1][3][7]

This unique structure makes it an indispensable tool for applications requiring stable surface functionalization, such as creating biocompatible coatings, promoting cell adhesion, developing diagnostic assays, and constructing targeted drug delivery systems.[1][3] Understanding the mechanism of how this molecule assembles on a surface is therefore not merely academic; it is critical for achieving reproducible, stable, and highly functional materials.[2]

The Core Mechanism: A Two-Act Play of Hydrolysis and Condensation

The deposition of a high-quality aminosilane layer is a complex process governed by two principal, and often competing, chemical reactions: hydrolysis and condensation.[10][11] The process begins with a precursor like APTES, as the this compound itself is the reactive intermediate.

Act I: Hydrolysis – The Activation of the Silane

Before any surface binding can occur, the precursor molecule, APTES, must be "activated." This activation is a hydrolysis reaction where the alkoxy groups (e.g., ethoxy, -OCH₂CH₃) are replaced by hydroxyl groups (silanols, -OH) in the presence of water.[10][12][13]

R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH (where R is the aminopropyl group and R' is the ethyl group)

This reaction is rarely an all-or-nothing event; one, two, or all three ethoxy groups can be hydrolyzed, and the extent of hydrolysis is critically dependent on several factors.[10]

-

Water Availability: Water is an essential reactant.[10] In anhydrous solvents like toluene, trace amounts of ambient humidity or adsorbed water on the substrate surface initiate the reaction.[10] Insufficient water leads to incomplete hydrolysis, while excessive water can promote premature condensation and aggregation in the bulk solution.

-

pH (Catalysis): The rate of hydrolysis is slowest at a neutral pH of 7.[13] Both acidic and alkaline conditions catalyze the reaction.[5][13] For aminosilanes like APTES, the amine group itself renders the solution alkaline, which self-catalyzes the hydrolysis.[14] This is why, unlike other silanes that may require an acidic catalyst, aminosilanes hydrolyze rapidly in neutral water.[13][14]

The product of this step is the highly reactive this compound intermediate. These silanol-rich molecules are now primed for the next stage.

Act II: Condensation – Building the Surface Layer

Once silanols are formed, they readily undergo condensation reactions—the formation of stable siloxane (Si-O-Si) bonds with the release of a water molecule.[10][15] This occurs via two simultaneous pathways:

-

Surface Condensation (Grafting): A silanol group on the hydrolyzed APTES molecule reacts with a hydroxyl group on the substrate surface (e.g., Si-OH on a glass slide). This forms a covalent bond that anchors the molecule to the surface.[7][9]

-

Intermolecular Condensation (Cross-linking): Silanol groups on adjacent hydrolyzed APTES molecules react with each other. This forms a cross-linked polysiloxane network.[11]

The interplay between these two condensation pathways determines the final structure of the film. The ideal outcome for many applications is a well-ordered monolayer, where surface condensation dominates. However, uncontrolled intermolecular condensation can lead to the formation of thick, disordered, and often unstable multilayers or aggregates in the solution that then deposit on the surface.[2][10]

Controlling the Surface Chemistry: Critical Process Parameters

Achieving a reproducible, homogeneous, and stable aminosilane layer is a significant challenge because the final structure is exquisitely sensitive to a range of experimental variables.[10][16] Mastering these parameters is the key to moving from inconsistent results to a validated, trustworthy protocol.

| Parameter | Effect on Mechanism & Outcome | Field-Proven Insights & Rationale |

| Solvent Choice | Controls hydrolysis rate and silane solubility. Anhydrous solvents (e.g., toluene) limit water to trace amounts, slowing hydrolysis and favoring monolayer formation. Aqueous/alcohol solutions accelerate hydrolysis but risk bulk polymerization.[14] | Toluene is often preferred for creating well-ordered monolayers as it minimizes premature aggregation in the solution phase.[10] However, the process is highly sensitive to ambient humidity.[10] Acetone is another common choice for rapid deposition.[17] |

| APTES Concentration | Higher concentrations increase the reaction rate but also significantly increase the likelihood of forming multilayers and aggregates.[13] | For monolayer formation, low concentrations (e.g., 1-2% v/v) are typically optimal.[10][17] Higher concentrations may be used to intentionally create thicker, polymeric layers. |

| Reaction Time | Affects the extent of surface coverage and layer thickness. Initially, coverage increases with time. However, prolonged times can lead to the accumulation of thick, unstable multilayers.[10] | An optimal time (e.g., 30 seconds to 2 hours) exists to achieve sufficient coverage without excessive multilayer formation.[10][17] For instance, some studies show saturation after 1-2 hours.[10] |

| Temperature | Increases the rate of all reactions (hydrolysis and condensation) and enhances molecular mobility.[18] Elevated temperatures can promote the formation of denser, more ordered, and more stable siloxane bonds.[18][19] | A post-deposition curing or annealing step (e.g., 80-120°C) is critical for driving the condensation reaction to completion, forming stable covalent bonds and removing physisorbed water and solvent.[19][20] |

| Substrate Pre-Cleaning | The density of surface hydroxyl (-OH) groups is paramount for covalent bonding. Aggressive cleaning (e.g., Piranha solution, UV-Ozone) removes organic contaminants and maximizes surface hydroxylation.[7] | This is arguably the most critical step for reproducibility. An improperly cleaned or activated surface will have few binding sites, leading to a sparse and unstable silane layer. |

| Rinsing/Sonication | A post-deposition rinsing step (e.g., with the deposition solvent, followed by acetone or ethanol) is essential to remove loosely bound (physisorbed) silane molecules and aggregates.[7] | Without this step, loosely attached multilayers will remain, which can later detach in aqueous environments, leading to instability and loss of function.[21] |

Protocol: A Validated Method for APTES Surface Modification

This protocol describes a robust method for functionalizing glass or silica surfaces using a solution-phase deposition in acetone. It is designed to produce a stable, amine-functionalized surface suitable for subsequent biomolecule immobilization.

Objective

To create a uniform, covalently-bound (3-Aminopropyl)silane layer on glass microscope slides, providing a reactive surface of primary amines.

Materials & Reagents

-

Glass microscope slides

-

(3-Aminopropyl)triethoxysilane (APTES), ≥98%

-

Acetone, anhydrous

-

Sulfuric Acid (H₂SO₄), concentrated

-

Hydrogen Peroxide (H₂O₂), 30%

-

Deionized (DI) water

-

Slide rack and staining jars

-

Oven capable of 110°C

-

Nitrogen gas source for drying (optional)

Safety Precaution: Piranha solution is extremely corrosive and dangerously reactive with organic materials. Always use appropriate personal protective equipment (lab coat, thick gloves, face shield) and work in a certified fume hood. Add the peroxide to the acid slowly.

Step-by-Step Workflow

-

Cleaning and Activation:

-

Place glass slides in a slide rack.

-

In a fume hood, prepare Piranha solution by slowly adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂ in a glass beaker.

-

Immerse the slide rack in the Piranha solution for 30 minutes. The surface will become vigorously hydrophilic.[7]

-

Carefully remove the slides and rinse them extensively with DI water.

-

Dry the slides completely, either in an oven at 110°C or under a stream of dry nitrogen. A perfectly dry surface is crucial.

-

-

Silanization:

-

In the fume hood, prepare a fresh 2% (v/v) solution of APTES in anhydrous acetone.[17] For example, add 2 mL of APTES to 98 mL of anhydrous acetone.

-

Immerse the dry, activated slides in the APTES solution for 30-60 seconds.[17]

-

Remove the slides and rinse them briefly with fresh acetone to remove excess reagent.[17]

-

-

Curing and Finalization:

Characterization: Validating the Functionalized Surface

A protocol is only as good as its validation. Several surface analytical techniques are essential for confirming the successful deposition and quality of the APTES layer.

| Technique | Principle & Measurement | Indication of a Successful APTES Layer |

| Contact Angle Goniometry | Measures the angle a water droplet makes with the surface. It is a rapid indicator of surface energy and hydrophobicity/hydrophilicity.[22] | A clean, hydroxylated glass surface is highly hydrophilic (water contact angle <10°). After successful APTES deposition, the surface becomes more hydrophobic due to the aminopropyl chains, with a contact angle typically in the range of 40-70°.[10] |

| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides elemental composition and chemical state information.[23][24] | The appearance of Nitrogen (N 1s) and Silicon (Si 2p) signals confirms the presence of APTES.[25] The C:N ratio can provide insights into the integrity of the molecule on the surface.[10][25] |

| Atomic Force Microscopy (AFM) | A high-resolution imaging technique that maps surface topography. It is used to assess the smoothness and uniformity of the deposited layer.[22] | A successful monolayer should result in a very smooth surface with a low root-mean-square (RMS) roughness, typically <1 nm.[10] Significant aggregation or multilayer formation will appear as distinct topographical features and increased roughness.[10] |

| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness of thin films. | For a monolayer, the expected thickness is approximately 0.5 to 1.0 nm (5-10 Å).[10] Thicknesses significantly greater than this are indicative of multilayer formation.[10] |

Conclusion

The surface binding of this compound, facilitated through precursors like APTES, is a nuanced yet powerful technique for robust surface engineering. The process is a delicate balance between controlled hydrolysis to activate the silane and targeted condensation to achieve stable surface grafting, all while minimizing undesirable polymerization in the bulk solution. By understanding the causal relationships between experimental parameters—solvent, concentration, time, temperature, and substrate preparation—and the resulting film characteristics, researchers can move beyond empirical trial-and-error to a rational design of functional surfaces. The protocols and characterization methods outlined in this guide provide a validated framework for producing high-quality, reproducible aminosilane layers, forming a reliable foundation for the next generation of advanced materials, diagnostics, and therapeutics.

References

- Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and - DTIC. ([n.d.]).

- Application Notes and Protocols for APTS Coating on Glass Slides - Benchchem. ([n.d.]).

- Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - NIH. (2022-12-27).

- Silane Reaction with Water | Dakenchem. (2024-02-26).

- Siloxane - Wikipedia. ([n.d.]).

- Buy this compound | 58160-99-9 - Smolecule. ([n.d.]).

- Improving Wet Properties: The Crucial Role of Silane Coupling Agents in Water-Sensitive Applications. (2025-08-31).

- Silane layers on silicon surfaces: mechanism of interaction, stability, and influence on protein adsorption - PubMed. (2012-01-10).

- In situ interfacial surface modification of hydrophilic silica nanoparticles by two organosilanes leading to stable Pickering emulsion - RSC Publishing. (2019-12-02).

- Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification - Instituto de Física. (2016-04-02).

- What are the factors that affect the hydrolysis reaction rate of silane coupling agents? ([n.d.]).

- Hydrolysis Method of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. ([n.d.]).

- Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. ([n.d.]).

- How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PubMed Central. (2011-11-30).

- APTS = 3-aminopropyltriethoxysilane AminoSilane-Sticky Glass Method - bio.umass.edu. ([n.d.]).

- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption | Langmuir - ACS Publications. ([n.d.]).

- Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity | Journal of Materials Research. (2013-04-03).

- Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS) | Request PDF - ResearchGate. ([n.d.]).

- APTES Attach to Glass | PDF | Book Design - Scribd. ([n.d.]).

- 3-Aminopropyltriethoxysilane - Thermo Fisher Scientific. ([n.d.]).

- Evolution mechanism of surface hydroxyl groups of silica during heat treatment | Request PDF - ResearchGate. ([n.d.]).

- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences. (2011-11-22).

- This compound | 68400-07-7 - Benchchem. ([n.d.]).

- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy - ResearchGate. (2025-08-07).

- APTES coating of glass surfaces - with water...why? - ResearchGate. (2018-07-06).

- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - ResearchGate. (2024-03-05).

- The Role of this compound in Pharmaceutical Research and Development. (2026-01-05).

- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - ResearchGate. (2025-08-07).

- List of methods used for inspecting and confirming APTES monolayer and/or multilayer formation on oxide surfaces. - ResearchGate. ([n.d.]).

- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. ([n.d.]).

- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - UniCA IRIS. ([n.d.]).

- (PDF) Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - ResearchGate. (2022-12-19).

- The Science Behind Siloxane Surface Treatment: Enhancing Material Properties. ([n.d.]).

- Scheme of the formation of the structure of a silica surface ( ≡ Si -OH silanol groups): (a) condensation polymerization and (b) rehydroxylation. - ResearchGate. ([n.d.]).

- XPS measurements verify the successful functionalization of silicon... | Download Scientific Diagram - ResearchGate. ([n.d.]).

- Buy 3-Aminopropylsilanetriol | RawSource. ([n.d.]).

- Properties of APTES-Modified CNC Films | ACS Omega. ([n.d.]).

- Attachment of 3-(Aminopropyl)triethoxysilane on Silicon Oxide Surfaces: Dependence on Solution Temperature | Request PDF - ResearchGate. (2025-08-09).

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 58160-99-9 [smolecule.com]

- 4. rawsource.com [rawsource.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. dakenchem.com [dakenchem.com]

- 13. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Siloxane - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity | Journal of Materials Research | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Stability and Shelf Life of Aqueous (3-Aminopropyl)silanetriol Solutions: An In-depth Technical Guide

Introduction: The Dual Nature of (3-Aminopropyl)silanetriol in Aqueous Media

This compound (APST) is a cornerstone molecule in surface science and bioconjugation, prized for its ability to form robust linkages between inorganic substrates and organic molecules. Generated in situ from the hydrolysis of its alkoxysilane precursors, such as (3-Aminopropyl)triethoxysilane (APTES), APST presents a trifunctional silanol head capable of forming covalent siloxane bonds (Si-O-Si) with surfaces like glass and silica, and a versatile primary amine tail for further functionalization. However, the very reactivity that makes APST a powerful coupling agent also renders its aqueous solutions inherently unstable. This guide provides a comprehensive technical overview of the factors governing the stability and shelf life of aqueous APST solutions, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals aiming to harness its full potential with reproducibility and confidence.

Section 1: The Chemistry of Instability - Hydrolysis and Condensation

The journey from a stable alkoxysilane precursor to a reactive APST solution is a dynamic process of hydrolysis and condensation. Understanding this cascade of reactions is fundamental to controlling the solution's viability.

The Hydrolysis Step: Activating the Silane

The process begins with the hydrolysis of the alkoxy groups (e.g., ethoxy groups in APTES) in the presence of water to form reactive silanol (Si-OH) groups and alcohol as a byproduct. This reaction is catalyzed by both acids and bases.

The Condensation Cascade: The Path to Instability

Once formed, the silanol groups are highly prone to condensation reactions with each other, forming stable siloxane (Si-O-Si) bonds and eliminating water. This process begins with the formation of dimers and rapidly progresses to oligomers and larger polymeric networks. As the molecular weight of these siloxanes increases, the solution becomes cloudy and may eventually form a gel or precipitate, rendering it ineffective for surface modification.[1]

A critical and often overlooked aspect of aminosilanes is the autocatalytic nature of the condensation process. The amine functional group in the aminopropyl chain can catalyze the hydrolysis of siloxane bonds, both intramolecularly and intermolecularly.[2] This catalytic effect makes aminosilane solutions particularly susceptible to degradation.

Section 2: Critical Factors Influencing Solution Stability

The shelf life of an aqueous APST solution is not a fixed value but a function of several interdependent variables. Mastering these factors is key to preparing solutions with predictable and usable lifetimes.

The Decisive Role of pH

The pH of the aqueous solution is the most critical factor influencing the rates of both hydrolysis and condensation.

-

Acidic Conditions (pH 4.0-5.5): In this range, the rate of hydrolysis is significantly faster than the rate of condensation.[3] This creates a window where a high concentration of monomeric and small oligomeric silanols can be maintained in solution. Adjusting the pH to this mildly acidic range with an acid like acetic acid is the most common and effective strategy for maximizing the working life of the solution.[4][5]

-

Neutral Conditions (pH ~7): At neutral pH, both hydrolysis and condensation rates are slow.[6]

-

Alkaline Conditions (pH > 8): In alkaline conditions, the condensation rate is dramatically accelerated, leading to rapid gelation and precipitation.[7] The amine group of APST itself can raise the pH of an unbuffered solution to approximately 10-11, promoting its own rapid condensation.

Concentration Effects

Higher concentrations of APST lead to a greater probability of intermolecular interactions, thereby accelerating the rate of condensation. For most applications, working concentrations in the range of 0.5% to 2% (v/v) are recommended to balance reactivity with solution stability.[4][5] At concentrations below 0.2%, aminosilanes are reported to exist primarily as monomeric silanetriols.

Temperature and Storage

As with most chemical reactions, an increase in temperature accelerates both hydrolysis and condensation rates. To extend the shelf life, aqueous APST solutions should be stored at low temperatures (e.g., 2-8°C).[8] It is crucial to note that refrigeration slows down but does not halt the condensation process.

The Influence of Co-solvents and Buffers

The presence of an alcohol co-solvent, such as ethanol (often a byproduct of hydrolysis from ethoxysilanes), can help stabilize the silanetriol by shifting the equilibrium to favor the monomeric species.[1] Certain buffer systems, particularly those containing phosphates, can accelerate the degradation of silane layers by catalyzing the hydrolysis of Si-O bonds. Therefore, when preparing APST solutions, the use of simple pH adjustment with acetic acid is often preferred over complex buffer systems.

Section 3: Quantitative Stability and Shelf Life Data

While stability is highly dependent on the specific preparation conditions, the following table summarizes typical stability data reported in technical literature.

| Concentration | pH | Temperature | Co-Solvent | Reported Stability/Shelf Life | Source |

| 0.5 - 2.0% | 5.5 | Room Temp. | Water | 2 - 12 hours | [4][5][9] |

| 1% | 10.0 | Room Temp. | Water | Up to 30 days (for KBM-903) | [10] |

| 2% | 4.5 - 5.5 | Room Temp. | 95% Ethanol / 5% Water | Recommended use within minutes to hours | [4][5] |

| 22-25% | 10.0-10.5 | 2-8°C | Water | Stable as supplied (oligomeric form) | [11][12] |

Note: The 30-day stability reported by Shin-Etsu for their aminosilane product (KBM-903) in an unadjusted high pH solution is noteworthy and likely due to specific formulation characteristics that stabilize the solution through internal hydrogen bonding. However, for general laboratory preparation of APST from precursors like APTES, the mildly acidic pH route is the most reliable for achieving a working solution of reactive monomers and small oligomers.

Section 4: Experimental Protocols

Adherence to validated protocols is essential for preparing reproducible and effective APST solutions.

Protocol for Preparation of a Stabilized Aqueous APST Solution

This protocol details the preparation of a commonly used 2% (v/v) aqueous APST solution from an APTES precursor, stabilized at an optimal pH.

Materials:

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Deionized (DI) Water

-

Glacial Acetic Acid

-

Calibrated pH meter

-

Glass beaker and magnetic stirrer

Procedure:

-

Place 98 mL of DI water into a clean glass beaker with a magnetic stir bar.

-

Begin stirring the water at a moderate speed.

-

While stirring, slowly add 2 mL of APTES to the water. The solution may initially appear cloudy or form two phases.

-

Allow the solution to stir for approximately 5-10 minutes to initiate hydrolysis.

-

Monitor the pH of the solution. It will likely be in the alkaline range (pH 10-11).

-

Slowly add glacial acetic acid dropwise to the solution while continuously monitoring the pH.

-

Continue adding acetic acid until the pH of the solution stabilizes in the range of 4.5 - 5.5.

-

The solution should become clear as the APTES fully hydrolyzes and dissolves.

-

The solution is now ready for use. For optimal performance, use within a few hours of preparation. Store at 2-8°C if immediate use is not possible, but use within 24 hours is recommended.

Protocol for an Accelerated Stability Study

This protocol outlines a framework for assessing the stability of an aqueous APST solution under accelerated conditions, adapting principles from ICH guidelines.[13][14]

Objective: To determine the rate of degradation (condensation) at elevated temperatures to predict the shelf life under normal storage conditions.

Procedure:

-

Prepare a batch of stabilized aqueous APST solution as described in Protocol 4.1.

-

Dispense aliquots of the solution into multiple, tightly sealed, inert containers (e.g., glass vials).

-

Place the vials into stability chambers set at different elevated temperatures (e.g., 25°C, 40°C, and 50°C). A control set should be stored at the recommended storage condition (e.g., 4°C).

-

At specified time points (e.g., T=0, 6h, 12h, 24h, 48h, 1 week), remove one vial from each temperature condition.

-

Immediately analyze the samples using the analytical methods described in Section 5. The primary endpoint is the degree of condensation, which can be monitored by the decrease in monomeric silanetriol and the increase in siloxane species.

-

Plot the degradation (e.g., percentage of condensed species) versus time for each temperature.

-

Use the data to calculate degradation rates and apply the Arrhenius equation to predict the shelf life at the intended storage temperature.

Section 5: Analytical Techniques for Stability Monitoring

Quantitative monitoring is crucial for a self-validating stability program. The following techniques are indispensable for characterizing the state of an APST solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a powerful and accessible technique for monitoring the condensation process in real-time.

-

Principle: The hydrolysis of alkoxysilane precursors can be followed by the disappearance of Si-O-C stretches (~959 cm⁻¹) and the appearance of alcohol bands (e.g., ethanol at ~882 cm⁻¹).[3] The subsequent condensation is monitored by the growth of the characteristic broad Si-O-Si asymmetric stretching band, which appears between 1000 and 1150 cm⁻¹. The formation of silanol (Si-OH) groups can also be observed (~937 cm⁻¹).

-

Experimental Setup: An ATR-FTIR spectrometer equipped with a diamond or ZnSe crystal is ideal for analyzing aqueous solutions. A small aliquot of the APST solution is placed directly onto the ATR crystal, and spectra are collected over time.

Silicon-29 (²⁹Si) Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is the definitive technique for providing unambiguous, quantitative information about the specific silicon species in solution.

-

Principle: Different silicon environments (monomers, dimers, oligomers, cyclic structures) have distinct chemical shifts, allowing for the direct quantification of each species. Uncondensed silanetriol monomers (T⁰ species) resonate at a different frequency than singly-condensed (T¹), doubly-condensed (T²), and fully-condensed (T³) silicon atoms in the growing siloxane network.[9]

-

Experimental Setup: Samples are typically prepared in deuterated water (D₂O) or a D₂O/H₂O mixture. Due to the low natural abundance and long relaxation times of ²⁹Si, inverse-gated decoupling sequences are often used to obtain quantitative spectra.

Conclusion: A Framework for Controlled Reactivity

Aqueous solutions of this compound are metastable systems where a delicate balance between desired reactivity and undesirable self-condensation must be managed. While inherently prone to degradation, the shelf life and performance of these solutions can be reliably controlled through the careful manipulation of pH, concentration, and temperature. By preparing solutions in a mildly acidic environment (pH 4.5-5.5) at low concentrations (0.5-2%) and storing them at reduced temperatures, researchers can create a viable window of opportunity to exploit the powerful coupling capabilities of APST. The implementation of robust analytical monitoring, particularly using FT-IR and ²⁹Si NMR, provides the necessary feedback to ensure that these solutions are used at their peak efficacy, transforming an unstable intermediate into a reproducible and indispensable tool for scientific innovation.

References

-

Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Gelest Technical Library. [Link]

-

Gelest, Inc. (n.d.). Aqueous Systems & Water-borne Silanes. Gelest Technical Library. [Link]

-

Gelest, Inc. (2021). Applying Silanes. Gelest. [Link]

-

Zhu, M., Lerum, M. Z., & Chen, W. (2012). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Langmuir, 28(1), 416–423. [Link]

-

Smith, E. A., & Chen, W. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405–12409. [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Gelest. [Link]

-

Whittle, B. R., Whittle, J. D., Ellis, B., Hand, R. J., & Short, R. D. (2001). The Effect of a Silane Coupling Agent on the Hydrolytic Durability of Thin Epoxy Resin Films. The Journal of Adhesion, 77(1), 1-22. [Link]

-

Belgacem, M. N., Blayo, A., & Gandini, A. (2003). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 214(1-3), 83-91. [Link]

-

Shin-Etsu Silicone. (n.d.). How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? Shin-Etsu Silicone Selection Guide. [Link]

-

Paquet, C., Levalois-Grützmacher, J., & Mabille, I. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. Journal of Sol-Gel Science and Technology, 63(2), 241-250. [Link]

-

Yadav, A. R., Sriram, R., Carter, J. A., & Miller, B. L. (2014). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Materials Science and Engineering: C, 35, 283–290. [Link]

-

World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

-

Zhu, M. (2011). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. Mount Holyoke College. [Link]

-

European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

U.S. Environmental Protection Agency. (2018). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. [Link]

-

Alonso, B., & Rubio, J. (2006). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Materials Science, 41(16), 5237–5244. [Link]

-

Marsmann, H. C. (2001). 29Si-NMR Spectroscopic Results. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd. [Link]

-

Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. [Link]

-

Waterman, K. C. (2008). ASAP: Accelerated Stability Assessment Program Improved Protocol and Data Analysis for Accelerated Shelf-Life Estimation of Solid Dosage Forms. American Pharmaceutical Review. [Link]

-

De Buyl, F., Schuit, F., & Driessche, I. V. (2008). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of Sol-Gel Science and Technology, 48(1-2), 133-140. [Link]

-

Tamayo, A., Rubio, J., & Rubio, F. (2018). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Boletin de la Sociedad Espanola de Ceramica y Vidrio, 57(4), 169-176. [Link]

-

Walcarius, A., & Delacôte, C. (2005). Analytical Investigation of the Chemical Reactivity and Stability of Aminopropyl-Grafted Silica in Aqueous Medium. Chemistry of Materials, 17(22), 5455–5463. [Link]

-

Okhrimenko, D. V., Budi, A., Ceccato, M., & Cárdenas, M. (2017). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. ACS Applied Materials & Interfaces, 9(4), 4142–4151. [Link]

-

Rostami, M., Mohseni, M., & Ranjbar, Z. (2018). Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. Applied Surface Science, 427, 848-855. [Link]

-

Vrancken, K. C., Van Der Voort, P., Gillis-D'Hamers, I., & Vansant, E. F. (1995). A 29 Si and 13 C CP/MAS NMR Study on the Surface Species of Gas-Phase-Deposited γ-Aminopropylalkoxysilanes on Heat-Treated Silica. Journal of the Chemical Society, Faraday Transactions, 91(10), 1533-1538. [Link]

-

Alam, T. M., & Assink, R. A. (1996). Investigation of hydrolysis and condensation in organically modified sol-gel systems: 29 Si NMR and the INEPT sequence. MRS Proceedings, 435, 421. [Link]

-

Pantoja, M., Abenojar, J., Martínez, M. A., & Velasco, F. (2013). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. The Journal of Adhesion, 89(10), 794-811. [Link]

-

Roy, S., George, J., & Shoseyov, O. (2022). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. RSC Advances, 12(22), 13988-14000. [Link]

-

Gelest, Inc. (n.d.). 3-AMINOPROPYLSILANETRIOL, 22-25% in water. [Link]

-

Yoshihara, K., Nagaoka, N., Sonoda, A., et al. (2016). Effectiveness and stability of silane coupling agent incorporated in 'universal' adhesives. Dental Materials, 32(10), 1218-1225. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Navarro, G., Corrales, T., & Aparicio, M. (2020). Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent. Applied Surface Science, 509, 145353. [Link]

-

Gelest, Inc. (n.d.). SILANE COUPLING AGENT. [Link]

-

Smith, E. A., & Chen, W. (2008). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405-12409. [Link]

-

E. P. Plueddemann, Silane Coupling Agents, Plenum Press, New York, 1991. [Link]

-

Polley, C., & Koch, M. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2515. [Link]

-

Gelest, Inc. (2024). Safety Data Sheet: 3-AMINOPROPYLSILANETRIOL, 22-25% in water. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93968, Aminopropylsilanetriol. [Link]

-

Watson International Ltd. (n.d.). 3-Aminopropylsilanetriol CAS 58160-99-9. [Link]

-

Dow Inc. (n.d.). Technical Library. [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: 3-AMINOPROPYLSILANETRIOL, 22-25% in water. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]

- 3. researchgate.net [researchgate.net]

- 4. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. tepnelpharmaservices.com [tepnelpharmaservices.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 29 Si NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

self-assembled monolayer (SAM) formation of (3-Aminopropyl)silanetriol

An In-Depth Technical Guide to the Formation of (3-Aminopropyl)silanetriol Self-Assembled Monolayers

Introduction: The Foundational Interface for Advanced Applications

In the realms of biotechnology, diagnostics, and pharmaceutical development, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) provide a powerful tool for tailoring the interface of materials at the molecular level. Among the most crucial and widely utilized SAMs are those formed from aminosilanes, which introduce reactive primary amine groups onto a surface. These groups serve as versatile anchor points for the covalent immobilization of biomolecules, including antibodies, enzymes, and nucleic acids, forming the basis for biosensors, microarrays, and targeted drug delivery systems[1][2].

This guide focuses on the formation of monolayers from this compound (APST), the active, hydrolyzed form of its common precursor, (3-Aminopropyl)triethoxysilane (APTES). While often used interchangeably in literature, the transformation from APTES to APST is a critical, and often overlooked, step that governs the entire self-assembly process. As a senior application scientist, this guide moves beyond simple protocols to provide a deep understanding of the underlying mechanisms, the rationale behind experimental choices, and the self-validating systems required for creating reproducible, high-quality amine-functionalized surfaces.

PART 1: The Core Chemistry of APST SAM Formation

The creation of a stable, covalently bound aminosilane monolayer is a multi-step process that begins in solution and culminates in a highly organized layer on a substrate. The process is fundamentally the same for common silicon-based substrates like silica (glass, quartz), silicon nitride, and oxidized silicon wafers[3][4].

Step 1: Hydrolysis of the Precursor (APTES to APST)

The journey begins not on the surface, but in the deposition solution. The common precursor, APTES, is not directly reactive with surface hydroxyl groups. It must first undergo hydrolysis, where the three ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), yielding the reactive this compound (APST) and ethanol as a byproduct[5][6].

This reaction is highly sensitive to the presence of water.

-

Insufficient Water : A complete lack of water will prevent hydrolysis, and no SAM will form.

-

Trace Water : A small, controlled amount of water (often adventitious water present in "anhydrous" solvents) is ideal. It allows for the gradual formation of APST, which can then adsorb onto the substrate surface[7][8].

-

Excess Water : An overabundance of water leads to rapid and uncontrolled polymerization of APST in the bulk solution[9]. These silane oligomers and polymers can then physisorb onto the surface, resulting in thick, unstable, and non-uniform films often referred to as "multilayers" or aggregates[10][11].

The amine group in the aminopropyl chain acts as a catalyst for this hydrolysis reaction, making aminosilanes more reactive towards water than their alkylsilane counterparts[12][13].

Step 2: The Self-Assembly Cascade on the Substrate

Once the reactive APST is formed, the self-assembly process on a hydroxylated substrate (possessing Si-OH groups) proceeds in a cascade of events[14].

-

Surface Adsorption (Physisorption) : APST molecules in the solution are transported to the substrate surface and initially form weak hydrogen bonds. The amine functionality can interact with surface silanols, as can the newly formed silanol groups of the APST molecule[3][7].

-

Condensation and Covalent Bonding : This is the crucial chemisorption step. A silanol group on an APST molecule reacts with a hydroxyl group on the substrate surface, forming a strong, covalent siloxane (Si-O-Si) bond and releasing a molecule of water[6].

-

Lateral Polymerization : An APST molecule already anchored to the surface can form additional Si-O-Si bonds with adjacent, surface-bound APST molecules. This lateral cross-linking creates a more stable and densely packed monolayer network[7][15].

The final structure is a monolayer of aminopropyl groups presented outwards from the surface, ready for subsequent functionalization.

PART 2: Causality Behind Experimental Choices

Achieving a true monolayer requires careful control over the reaction conditions. The choices made are not arbitrary; they directly influence the kinetics of hydrolysis and condensation, determining the quality, stability, and reproducibility of the final surface.

The Critical Role of the Solvent

The solvent is arguably the most important parameter in solution-phase deposition[16].

-

Anhydrous Aprotic Solvents (e.g., Toluene) : Toluene is the most commonly recommended solvent for high-quality monolayer formation[8]. Being anhydrous, it contains only trace amounts of water, which limits the bulk polymerization of APST in solution. This ensures that the self-assembly is primarily a surface-driven process, leading to smoother, more uniform monolayers[10][12].

-

Anhydrous Protic Solvents (e.g., Ethanol) : While seemingly a good choice due to its ability to dissolve silanes, ethanol can interfere with the reaction. As a protic solvent, it can participate in hydrogen bonding and may hinder the desired interactions between the silane and the surface[15]. Depositions in ethanol often result in thicker, less uniform multilayers compared to those in toluene[8].

-

Aqueous Solutions : Using water as the solvent causes rapid, uncontrolled hydrolysis and self-condensation of APST, leading to the formation of large aggregates in the solution that deposit non-uniformly on the surface[17]. While this approach is sometimes used for creating thicker polymer layers, it is unsuitable for monolayer formation.

Influence of Reaction Parameters

| Parameter | Rationale & Causality | Typical Range |

| Silane Concentration | Lower concentrations (e.g., 0.1-2%) are preferred to minimize solution-phase oligomerization and aggregation.[8][9]. Higher concentrations can lead to the formation of unstable multilayers. | 0.1% - 5% (v/v) |

| Reaction Temperature | Elevated temperatures (e.g., 70-90°C) can provide the energy needed to drive the condensation reaction and help desorb weakly bound (physisorbed) molecules, leading to a more stable, covalently attached layer[3][12]. However, excessively high temperatures can promote multilayer formation[18]. | Room Temp. to 90°C |

| Reaction Time | Initially, surface coverage increases with time. However, prolonged incubation, especially at higher concentrations, can lead to the accumulation of multilayers[8][12][19]. A balance is needed to achieve full monolayer coverage without excessive physisorption. | 15 min - 24 hours |

| Post-Deposition Curing | A final baking or curing step (e.g., 100-120°C) after rinsing is crucial. It drives off residual solvent and water and promotes the final condensation reactions, both with the surface and laterally between adjacent silane molecules, significantly enhancing the layer's stability[9][20]. | 100°C - 120°C |

PART 3: Validated Experimental Protocols

The following protocols describe a self-validating system for producing and confirming a high-quality APST SAM on a silicon-based substrate (e.g., silicon wafer, glass slide).

Protocol 1: Substrate Hydroxylation (Activation)

Objective: To generate a high density of surface silanol (Si-OH) groups, which are the reactive sites for SAM formation.

Method: Piranha Etch (Use Extreme Caution)

-

Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass beaker. Warning: This solution is extremely corrosive and exothermic. Always add peroxide to acid.

-

Immerse the substrates in the Piranha solution for 15-30 minutes.

-

Carefully remove the substrates and rinse extensively with deionized (DI) water (18 MΩ·cm).

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Use the substrates immediately for the best results.

Protocol 2: Solution-Phase APST SAM Deposition

Objective: To form a uniform, covalently-bound monolayer of APST.

-

Place the freshly cleaned and dried substrates into a reaction vessel (e.g., a glass petri dish with a lid).

-

Prepare a 1% (v/v) solution of APTES in anhydrous toluene. For example, add 1 mL of APTES to 99 mL of anhydrous toluene.

-

Pour the silane solution into the reaction vessel, ensuring the substrates are fully submerged.

-

Seal the vessel and place it in an oven or on a hotplate set to 70°C for 1 hour[12].

-

After incubation, remove the substrates and rinse them sequentially with toluene, then ethanol, to remove any physisorbed silane molecules[9].

-

Dry the substrates under a stream of nitrogen.

-

Cure the substrates in an oven at 110°C for 30-60 minutes to drive final condensation and enhance stability[3][20].

-

Store the functionalized substrates in a desiccator or under an inert atmosphere until use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jeos.edpsciences.org [jeos.edpsciences.org]

Foreword: Beyond the Coating – Understanding the Aminosilane-Silica Interface

An In-depth Technical Guide to the Interaction of (3-Aminopropyl)silanetriol with Silica Surfaces A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the realm of surface functionalization, the modification of silica with aminosilanes stands as a cornerstone technique, pivotal in fields ranging from drug delivery and diagnostics to composite materials. Among the various aminosilanes, this compound (APST), often formed in situ from the hydrolysis of its alkoxy precursors like (3-Aminopropyl)triethoxysilane (APTES), is paramount. This guide moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the APST-silica interaction. As a Senior Application Scientist, my objective is to equip you not just with the "how," but with the critical "why" that underpins robust and reproducible surface modification. We will explore the nuanced chemistry of silanization, the factors that govern the final surface architecture, and the analytical techniques required to validate your work, ensuring a foundation of scientific integrity for your research and development endeavors.

Section 1: The Fundamental Chemistry of the APST-Silica Interaction

The journey of an aminosilane from a solution or vapor to a functionalized silica surface is a multi-step process governed by thermodynamics and kinetics. A clear understanding of these steps is crucial for troubleshooting and optimizing your surface modification protocols.

The Precursor: From Alkoxysilane to Silanetriol